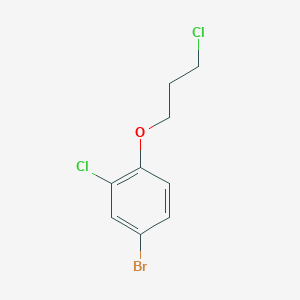
5-Fluoro-3-phenylbenzoic acid
Vue d'ensemble
Description
5-Fluoro-3-phenylbenzoic acid (5-FPA) is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 148°C and a molar mass of 250.16 g/mol. 5-FPA is a versatile compound that has been used in a variety of research and industrial applications, ranging from chemical synthesis to drug discovery. It is also used in the production of some pharmaceuticals and is an important intermediate in the production of a wide range of organic compounds.
Applications De Recherche Scientifique
5-Fluoro-3-phenylbenzoic acid has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as 5-fluorouracil, which is used in the treatment of cancer. This compound is also used in the synthesis of a number of other compounds, such as 5-fluoro-3-phenylbenzamide, which is used in the synthesis of a number of drugs.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-phenylbenzoic acid is not fully understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, such as histone acetyltransferases and histone deacetylases. It is also believed to act as an inhibitor of other enzymes, such as tyrosine kinases and phosphatases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed to have a number of effects on the body, including the inhibition of enzymes involved in the synthesis of proteins, such as histone acetyltransferases and histone deacetylases. It is also believed to inhibit other enzymes, such as tyrosine kinases and phosphatases. Additionally, it is believed to have anti-inflammatory and anti-cancer effects, although further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of 5-Fluoro-3-phenylbenzoic acid is its versatility and its ability to be used in a variety of research applications. It is also relatively easy to synthesize and is commercially available. The major limitation of this compound is that it is toxic and should be handled with care in the laboratory. Additionally, it is not soluble in water, making it difficult to use in certain applications.
Orientations Futures
There are a number of potential future directions for research involving 5-Fluoro-3-phenylbenzoic acid. These include further investigation into its biochemical and physiological effects, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted into its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted into its potential use in the synthesis of other compounds, such as dyes and pigments.
Propriétés
IUPAC Name |
3-fluoro-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRNIJBMDZLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651807 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082565-35-2 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)











amine](/img/structure/B1437616.png)
